Trimelamol
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Overview
Description
Preparation Methods
Trimelamol is synthesized through a series of chemical reactions involving the triazine ringThe solubility and stability of this compound are increased in the presence of aqueous-polyethylene glycol solutions of increasing average polyethylene glycol molecular weight . Industrial production methods include the use of freeze-drying to extend the product shelf-life relative to the liquid formulation .
Chemical Reactions Analysis
Trimelamol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine derivatives with different functional groups .
Scientific Research Applications
Trimelamol has been extensively studied for its cytotoxic properties and potential use in cancer treatment. It has shown activity against various types of cancer, including ovarian cancer . The compound is used in preclinical and clinical trials to evaluate its efficacy and safety as an anticancer agent. Additionally, this compound is used in pharmaceutical research to develop stable parenteral formulations for clinical evaluation and commercial production .
Mechanism of Action
Trimelamol exerts its effects by interfering with the synthesis of nucleic acids in cancer cells. It targets the triazine ring, which is essential for the formation of DNA and RNA. By inhibiting the synthesis of nucleic acids, this compound disrupts the growth and proliferation of cancer cells, leading to cell death .
Comparison with Similar Compounds
Trimelamol is similar to hexamethylmelamine and pentamethylmelamine, but it has unique properties that make it more suitable for parenteral administration. Unlike its analogues, this compound does not require metabolic activation and has better solubility and stability characteristics . Other similar compounds include melamine and its derivatives, which also contain the triazine ring but differ in their functional groups and biological activities .
Properties
CAS No. |
64124-21-6 |
---|---|
Molecular Formula |
C9H18N6O3 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |
InChI Key |
MHVFYGIQJNFWGQ-UHFFFAOYSA-N |
SMILES |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
Canonical SMILES |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
Key on ui other cas no. |
64124-21-6 |
Synonyms |
CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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